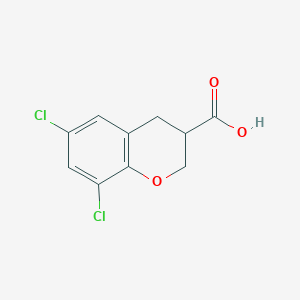

6,8-Dichloro-chroman-3-carboxylic acid

Description

Significance of Chroman Scaffolds in Contemporary Medicinal Chemistry Research

The chroman ring system is a foundational structure in the field of medicinal chemistry, widely recognized as a "privileged scaffold." researchgate.netnih.govacs.org This designation stems from its prevalence in a variety of natural products and synthetic medicinal agents that exhibit a wide range of pharmacological properties. nih.gov The rigid, bicyclic nature of the chroman framework serves as a robust template for designing novel compounds, allowing for structural modifications that can lead to diverse biological activities. nih.govacs.org

In recent years, chroman-based structures have gained significant attention as active agents for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. uevora.pt The chroman scaffold is integral to naturally occurring, biologically active compounds, including flavonoids and tocochromanols (vitamin E). uevora.pt Researchers have successfully utilized the chroman-4-one (chromanone) substructure, which differs from chromone (B188151) only by the absence of a C2-C3 double bond, as a building block for developing new lead compounds. nih.gov This scaffold has been reported to exhibit activities such as acetylcholinesterase (AChE) inhibition, which is relevant to Alzheimer's treatment. uevora.pt The versatility of the chroman system makes it a subject of continuous research for developing new therapeutic agents against cancer, inflammation, microbial infections, and diabetes. researchgate.netacs.org

Historical Perspective on Dichlorinated Chroman Analogs in Pharmacological Investigations

The strategic modification of the chroman scaffold through halogenation, particularly dichlorination, represents a key approach in pharmacological research. The introduction of chlorine atoms into the chroman ring can significantly alter the molecule's electronic properties and reactivity, making it a valuable building block for developing bioactive molecules. chemimpex.com

Research into dichlorinated chroman analogs has explored their potential in various applications. For instance, the active methyl group of 6,8-dichloro-2-methyl-4H-chromen-4-one has been used to synthesize a range of derivatives, including 2-styrylchromones, which were subsequently subjected to further chemical transformations to create novel compounds. researchgate.net Some of these synthesized dichlorinated chromone derivatives were screened for antibacterial and antifungal activities. researchgate.net The unique dichloro substitution pattern is noted for enhancing the reactivity of the chromene ring, positioning it as a valuable precursor in the synthesis of complex organic structures for medicinal chemistry and agrochemical development. chemimpex.com This deliberate use of dichlorination highlights a historical and ongoing effort to fine-tune the pharmacological profile of the basic chroman structure for specific therapeutic or industrial purposes.

Rationale for Focused Academic Inquiry into 6,8-Dichloro-chroman-3-carboxylic acid

The specific academic and research interest in this compound is based on a convergence of strategic chemical design principles. It combines the privileged chroman scaffold with two key modifications: dichlorination at the 6 and 8 positions and a carboxylic acid group at the 3-position.

The rationale for this focused inquiry can be broken down as follows:

The Privileged Core: The underlying chroman structure is a well-established and potent pharmacophore in medicinal chemistry. uevora.pt

Modulation via Dichlorination: The presence of two chlorine atoms on the benzene (B151609) ring is a deliberate modification. Halogenation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The dichloro pattern, specifically, enhances the reactivity of the scaffold, making it an excellent building block for creating new bioactive molecules. chemimpex.com

A Handle for Synthesis: The carboxylic acid group at the 3-position is a crucial functional group. It provides a reactive "handle" that allows chemists to easily form esters, amides, or other derivatives. This facilitates the creation of a library of related compounds for structure-activity relationship (SAR) studies. A related compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and fungicides. chemimpex.com

Therefore, this compound is a logical target for focused research. It is not necessarily an end-product but rather a highly valuable intermediate, purposefully designed to combine the beneficial properties of the chroman scaffold with the synthetic versatility afforded by the carboxylic acid and the modulating effects of dichlorination.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 885271-47-6 | cymitquimica.com, scbt.com |

| Molecular Formula | C₁₀H₈Cl₂O₃ | cymitquimica.com, scbt.com |

| Molecular Weight | 247.07 g/mol | scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQVUBHOFAGVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588100 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-47-6 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6,8 Dichloro Chroman 3 Carboxylic Acid

Chemo- and Regioselective Synthesis of the 6,8-Dichloro-chroman Core Structure

The construction of the chroman ring system is a cornerstone of synthetic organic chemistry, with several established methods. For the specific 6,8-dichloro-chroman core, a primary and effective strategy involves the oxa-Michael addition (conjugate addition) reaction. rsc.orgchemrxiv.orgchemrxiv.org

This approach would plausibly start from 2,4-dichlorophenol (B122985) as the key building block. The reaction involves the base-catalyzed addition of the phenolic hydroxyl group to an α,β-unsaturated carbonyl compound, such as ethyl acrylate (B77674), followed by an intramolecular cyclization.

The chemo- and regioselectivity of this reaction are critical.

Chemoselectivity: The phenolic hydroxyl group is more nucleophilic than the aromatic ring, ensuring it is the primary site of addition to the Michael acceptor under appropriate basic conditions.

Regioselectivity: The intramolecular cyclization step, a Friedel-Crafts-type reaction, is directed by the substituents on the phenol (B47542) ring. The hydroxyl group is a strong ortho-, para-directing group. In 2,4-dichlorophenol, the position ortho to the hydroxyl group and meta to the two chlorine atoms (C6) is sterically accessible and electronically activated, favoring the 6-endo cyclization required to form the chroman ring. Research on the synthesis of similarly substituted chroman-4-ones confirms that electron-withdrawing groups at the 6- and 8-positions are synthetically accessible and important for biological activity, supporting the feasibility of this cyclization pathway. acs.orgnih.gov

A plausible reaction sequence is as follows:

Michael Addition: 2,4-dichlorophenol reacts with ethyl acrylate in the presence of a suitable base (e.g., a non-nucleophilic base like DBU or a phosphine (B1218219) catalyst) to form an ether intermediate.

Intramolecular Cyclization: The ether intermediate undergoes an acid- or base-catalyzed intramolecular cyclization to form 6,8-dichloro-chroman-3-carboxylic acid ethyl ester.

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Enantioselective and Diastereoselective Synthetic Pathways to this compound

The chiral center at the C3 position of the chroman ring means the molecule can exist as two enantiomers. As biological activity is often enantiomer-specific, the development of stereoselective synthetic routes is paramount.

Enantioselective Synthesis: The key to an enantioselective synthesis is to establish the C3 stereocenter with a high degree of enantiomeric excess (ee). This can be achieved by modifying the aforementioned oxa-Michael addition pathway using chiral catalysts. nih.govresearchgate.net

Organocatalysis: Chiral Brønsted bases or N-heterocyclic carbenes (NHCs) can catalyze the conjugate addition of the phenol to the acrylate, creating the C3 stereocenter with high enantioselectivity. organic-chemistry.org This approach has been successfully applied to the synthesis of various chromanone derivatives. nih.gov

Transition-Metal Catalysis: Chiral Lewis acid catalysts, such as Ru(II) complexes, can coordinate to the α,β-unsaturated system, creating a chiral environment that directs the nucleophilic attack of the phenol to one specific face of the molecule. nih.gov

Diastereoselective Synthesis: Diastereoselectivity becomes relevant when an additional stereocenter is present in the molecule or a key intermediate. While the final target, this compound, has only one stereocenter, diastereoselective strategies are crucial for synthesizing more complex analogs. For example, if a substituted acrylate (e.g., ethyl crotonate) is used as the Michael acceptor, a second stereocenter would be created at the C2 position. In such cases, the reaction conditions, including the choice of catalyst and solvent, would be optimized to control the relative configuration of the C2 and C3 substituents, leading to either the syn or anti diastereomer with high selectivity. The diastereospecific opening of an enantiomerically enriched epoxide is another established method to yield 3-hydroxy-4-substituted chromans with excellent selectivity. nih.gov

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for chemical modification, allowing for the synthesis of a wide range of derivatives, including prodrugs and analogs with altered physicochemical properties.

Synthesis of Ester and Amide Prodrugs and Analogs for Biological Probing

Ester and amide derivatives are commonly synthesized to improve properties such as membrane permeability, metabolic stability, and solubility.

Esterification: The synthesis of esters from this compound can be accomplished through several standard methods:

Fischer Esterification: Reaction with an alcohol (e.g., ethanol, methanol) under acidic catalysis.

Carbodiimide Coupling: Reaction with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is mild and suitable for a wide variety of alcohols. rsc.org

Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. sci-hub.se The ethyl ester of this compound is a known compound, confirming the utility of this derivatization. google.com

Amidation: Amide bond formation is one of the most frequent reactions in medicinal chemistry. nih.gov Direct conversion is difficult due to acid-base chemistry, so coupling reagents are typically required. libretexts.org

Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis can be employed. These include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), or uronium/phosphonium reagents like HATU or PyBOP. nih.govresearchgate.net The use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov These methods allow for the coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate a library of amide analogs.

Table 1: Potential Ester and Amide Derivatives of this compound

| Derivative Type | R-Group | Resulting Compound Name | Potential Synthetic Reagents |

|---|---|---|---|

| Ester | -CH₃ | Methyl 6,8-dichloro-chroman-3-carboxylate | Methanol, H₂SO₄ |

| Ester | -CH₂CH₃ | Ethyl 6,8-dichloro-chroman-3-carboxylate | Ethanol, DCC, DMAP |

| Ester | -CH(CH₃)₂ | Isopropyl 6,8-dichloro-chroman-3-carboxylate | Isopropanol, SOCl₂ |

| Amide | -NH₂ | 6,8-Dichloro-chroman-3-carboxamide | Ammonia, EDC, HOBt |

| Amide | -NHCH₂Ph | N-Benzyl-6,8-dichloro-chroman-3-carboxamide | Benzylamine, HATU, DIPEA |

| Amide | -N(CH₃)₂ | N,N-Dimethyl-6,8-dichloro-chroman-3-carboxamide | Dimethylamine, PyBOP |

Exploration of Bioisosteric Replacements for the Carboxylic Acid Group

While crucial for activity, a carboxylic acid group can lead to poor metabolic stability (e.g., via acyl-glucuronidation), limited membrane permeability, and potential toxicity. nih.govnih.gov Replacing this group with a suitable bioisostere—a functional group with similar physical and chemical properties—is a powerful strategy in drug design to mitigate these liabilities while retaining or improving biological activity. ucc.ieresearchgate.netdrughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely used non-classical bioisosteres. They have a pKa (~4.5-4.9) similar to carboxylic acids and can participate in similar ionic and hydrogen bond interactions, but are generally resistant to acyl-glucuronidation. drughunter.com

Acyl Sulfonamides: These are significantly more acidic than simple sulfonamides, with pKa values in the range of carboxylic acids. They offer enhanced metabolic stability and can maintain key hydrogen bonding interactions. nih.govdrughunter.com

Hydroxamic Acids: With pKa values around 8-9, hydroxamic acids are less acidic but can act as effective bioisosteres. They are also strong metal chelators, a property that can be exploited in specific target classes. nih.gov

Other Heterocycles: A variety of other acidic heterocycles, such as hydroxyisoxazoles, tetrazolones, and 5-oxo-1,2,4-oxadiazoles, have been successfully employed as carboxylic acid surrogates. researchgate.netdrughunter.com

Table 2: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Approximate pKa | Geometry | Key Features |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Planar (sp²) | H-bond acceptor/donor, can form reactive acyl glucuronides. nih.gov |

| Tetrazole | ~4.5-4.9 | Planar, Aromatic | Metabolically more stable, larger volume, good H-bond acceptor. drughunter.com |

| Acyl Sulfonamide | ~4-5 | Tetrahedral | Resistant to glucuronidation, can improve permeability. nih.govdrughunter.com |

| Hydroxamic Acid | ~8-9 | Planar (sp²) | Weaker acid, potent metal chelator. nih.gov |

| Hydroxyisoxazole | ~4-6 | Planar, Aromatic | Mimics charge and shape of carboxylate. researchgate.net |

Generation of Structural Analogs and Libraries Based on the this compound Scaffold

To explore the structure-activity relationship (SAR), systematic modifications can be made to the this compound scaffold. This involves altering substituents on both the aromatic and pyran rings.

Systematic Modifications on the Dichloro-chroman Ring System

The generation of analog libraries allows for a comprehensive evaluation of how structural changes impact the molecule's properties.

Modifications on the Aromatic Ring: The benzene (B151609) ring offers several positions for modification. While positions 6 and 8 are occupied by chlorine atoms, positions 5 and 7 are available for further functionalization, although this may require multi-step synthesis starting from a more elaborately substituted phenol. A more direct approach involves modifying the existing chlorine substituents:

Halogen Variation: Replacing the chlorine atoms with other halogens (Fluorine, Bromine) can fine-tune the electronic and steric properties. For example, 6,8-dibromo analogs have been synthesized in related chroman-4-one series. nih.gov

Substitution via Cross-Coupling: If a bromo or iodo analog were synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to introduce a wide variety of alkyl, aryl, or amino groups at these positions.

Varying the Starting Phenol: Utilizing different dichlorophenol isomers (e.g., 2,5-dichlorophenol, 3,5-dichlorophenol) in the initial cyclization step would lead to analogs with different substitution patterns on the aromatic ring.

Modifications on the Pyran Ring: The non-aromatic pyran ring can also be modified:

Substitution at C2 and C4: Introducing alkyl or other functional groups at the C2 and C4 positions can significantly impact the molecule's conformation and biological activity. Studies on chroman-4-ones have shown that substitution at the 2-position is crucial for potency. acs.orgnih.gov

Oxidation State: The chroman core can be oxidized to the corresponding chromene (introducing a double bond) or chromone (B188151) (a ketone at C4). Chromone-3-carboxylic acids are known and versatile synthetic intermediates. rsc.orgsemanticscholar.orgnih.govresearchgate.net

Table 3: Proposed Structural Modifications to the this compound Scaffold

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| C6, C8 | Replace Cl with F, Br, I | Modulate electronic effects and lipophilicity (Halogen bonding). |

| C6, C8 | Replace Cl with CH₃, OCH₃ | Alter steric bulk and electronic properties. |

| C5, C7 | Introduce small substituents (e.g., F, CH₃) | Probe additional steric and electronic space. |

| C2 | Introduce alkyl groups (e.g., methyl, propyl) | Explore impact on potency and selectivity. acs.org |

| C4 | Oxidize to ketone (C=O) | Generate chroman-4-one analog series. nih.gov |

| Pyran Ring | Dehydrogenate to form chromene | Introduce conformational rigidity and planarity. |

Diversification of Substituents on the Carboxylic Acid Side Chain and its Connection

The carboxylic acid functional group at the C-3 position of the 6,8-dichloro-chroman scaffold serves as a versatile handle for synthetic modification, allowing for the introduction of a wide array of substituents. This diversification is primarily achieved through the formation of amide and ester linkages, which enables the exploration of the chemical space around the core structure and the investigation of structure-activity relationships for various applications, including in medicinal chemistry.

The synthesis of amide and ester derivatives from a carboxylic acid is a fundamental transformation in organic chemistry. The direct reaction of a carboxylic acid with an amine or an alcohol is often inefficient. Therefore, activation of the carboxylic acid is typically required to facilitate the nucleophilic attack by the amine or alcohol.

Amide Bond Formation

The conversion of this compound to its corresponding amides (6,8-dichloro-chroman-3-carboxamides) is a key strategy for diversifying the substituents on the side chain. This transformation is generally accomplished by activating the carboxylic acid, which can be achieved through various coupling agents. Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) to improve reaction rates and suppress side reactions. researchgate.netgoogle.comarkat-usa.orgnih.gov

The general approach involves the reaction of this compound with a primary or secondary amine in the presence of a coupling agent. For instance, the synthesis of N-aryl-substituted amides, which are of interest in medicinal chemistry, can be achieved using this methodology. nih.gov The reaction of the carboxylic acid with an aniline (B41778) derivative in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), in the presence of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA), would yield the corresponding N-aryl-6,8-dichloro-chroman-3-carboxamide. growingscience.com

The synthesis of chromone-3-carboxamides, structurally related compounds, often involves the initial conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov This two-step, one-pot procedure can also be applied to this compound to generate a variety of amide derivatives.

A study on the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and isoform-selective ROCK2 inhibitor, highlights a relevant synthetic strategy. nih.gov This suggests that coupling of this compound with various aryl and heteroaryl amines could lead to compounds with interesting biological activities.

Table 1: Representative Amide Derivatives of this compound

| Amine Substituent | Coupling Reagent/Method | Product |

| Aniline | EDC/HOBt | N-Phenyl-6,8-dichloro-chroman-3-carboxamide |

| Benzylamine | DCC/DMAP | N-Benzyl-6,8-dichloro-chroman-3-carboxamide |

| Piperidine | HATU/DIPEA | (6,8-Dichloro-chroman-3-yl)(piperidin-1-yl)methanone |

| 4-Anisidine | SOCl₂, then amine | N-(4-Methoxyphenyl)-6,8-dichloro-chroman-3-carboxamide |

| 2-Aminopyridine | T3P® | N-(Pyridin-2-yl)-6,8-dichloro-chroman-3-carboxamide |

This table is illustrative and based on general synthetic methodologies for amide bond formation. Specific yields and reaction conditions would need to be determined experimentally.

Ester Formation

Esterification represents another significant pathway for the diversification of the carboxylic acid side chain of this compound. The synthesis of esters can be accomplished through several methods.

The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method, though it is generally limited to simple, low-boiling point alcohols. nih.gov

For more sensitive or complex alcohols, milder methods are preferred. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a highly effective method for forming esters at room temperature, even with sterically hindered alcohols. chemimpex.comthieme-connect.de This method would be suitable for preparing a range of alkyl and aryl esters of this compound.

Furthermore, the reaction of the carboxylate salt of this compound with an alkyl halide is another viable route to esters. For example, the preparation of benzyl (B1604629) esters can be achieved by reacting the carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate. arkat-usa.org This method is particularly useful for introducing various substituted benzyl groups.

A patent describing the preparation of ethyl 6,8-dichlorocaprylate, although a different molecule, details a chlorination followed by esterification, which suggests potential synthetic routes for the target compound's esters. rsc.org

Table 2: Representative Ester Derivatives of this compound

| Alcohol Substituent | Esterification Method | Product |

| Methanol | Fischer Esterification | Methyl 6,8-dichloro-chroman-3-carboxylate |

| Ethanol | Steglich Esterification (DCC/DMAP) | Ethyl 6,8-dichloro-chroman-3-carboxylate |

| Benzyl alcohol | Reaction with benzyl bromide | Benzyl 6,8-dichloro-chroman-3-carboxylate |

| 4-Nitrobenzyl alcohol | Mitsunobu Reaction | 4-Nitrobenzyl 6,8-dichloro-chroman-3-carboxylate |

| tert-Butanol | Acid chloride route | tert-Butyl 6,8-dichloro-chroman-3-carboxylate |

This table is illustrative and based on general synthetic methodologies for ester formation. Specific yields and reaction conditions would need to be determined experimentally.

The connection of these diversified side chains to the chroman core is invariably through the carbonyl group of the original carboxylic acid, forming a robust amide or ester linkage. The choice of synthetic methodology depends on the nature of the substituent being introduced, its stability to the reaction conditions, and the desired scale of the synthesis. The availability of these diverse synthetic methods allows for the systematic modification of the this compound scaffold, paving the way for the discovery of new compounds with tailored properties.

Preclinical Biological and Pharmacological Evaluation of 6,8 Dichloro Chroman 3 Carboxylic Acid

In Vitro Receptor Binding and Enzyme Inhibition Profiling

High-Throughput Screening Assays for Target Identification

No publicly available data from high-throughput screening assays specifically identifying the molecular targets of 6,8-dichloro-chroman-3-carboxylic acid were found. While related chroman and chromone (B188151) structures have been the subject of such screening campaigns to identify their biological activities, including enzyme inhibition, this specific dichloro-substituted compound does not appear in the results of these studies. nih.govresearchgate.net

Kinetic and Thermodynamic Binding Studies

No information regarding the kinetic and thermodynamic binding parameters of this compound to any biological target is available in the scientific literature. Such studies are crucial for understanding the affinity and stability of the interaction between a compound and its target, but they have not been reported for this molecule.

Cell-Based Functional Assays for Biological Response Assessment

Cellular Viability and Proliferation Modulation

There are no published studies detailing the effects of this compound on cellular viability or proliferation in any cell line. While research on other chroman derivatives has shown effects on the proliferation of various cancer cell lines, these findings cannot be directly attributed to this compound. nih.gov

Apoptosis and Necrosis Induction Studies

No data from studies investigating the potential of this compound to induce apoptosis or necrosis in cells have been reported.

Gene Expression and Protein Level Alterations

There is no available information on whether this compound causes alterations in gene expression or protein levels in any cellular context.

Cellular Signaling Pathway Interrogation

There is no specific published data detailing the interrogation of cellular signaling pathways by This compound .

However, research into structurally related chroman derivatives provides context for potential areas of investigation. For instance, a series of substituted chroman-4-one derivatives has been evaluated for the inhibition of Sirtuin 2 (SIRT2), a key enzyme in cellular processes linked to aging and neurodegenerative disorders. nih.gov In that study, it was noted that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring were favorable for inhibitory activity. nih.gov Given that This compound possesses electron-withdrawing chloro groups at these exact positions, its potential effects on SIRT family proteins could be a logical starting point for future cellular studies.

Furthermore, other classes of chroman derivatives have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a target involved in various diseases. nih.gov These findings underscore the potential of the chroman scaffold to interact with key cellular signaling kinases, though specific data for the dichloro-substituted carboxylic acid variant is absent.

In Vivo Efficacy Studies in Non-Human Preclinical Disease Models

No published in vivo efficacy studies for This compound in any non-human preclinical disease models were identified. The development of such studies would be contingent on initial in vitro findings that suggest a potential therapeutic effect.

Selection and Validation of Relevant Animal Models

The selection and validation of animal models are entirely dependent on the specific biological target and intended therapeutic indication for a compound. Without primary data on the mechanism of action or cellular effects of This compound , it is not possible to identify or propose relevant animal models for efficacy testing. The choice of model would follow from robust in vitro evidence; for example, if the compound were found to be a potent SIRT2 inhibitor, models of neurodegenerative diseases like Parkinson's or Huntington's might be considered. nih.gov

Assessment of Biological Endpoints and Disease Biomarkers

The assessment of specific biological endpoints and disease biomarkers is a critical component of in vivo studies. These are chosen to measure the physiological and pathological changes relevant to the disease model and the compound's mechanism of action. As no in vivo studies have been published for This compound , there is no associated data on relevant endpoints or biomarkers.

Pharmacodynamic Response in Animal Models

Pharmacodynamics involves the study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect. There is no available information on the pharmacodynamic response to This compound in animal models. Such studies would typically follow initial efficacy assessments and would aim to correlate the dose and exposure of the compound with a specific biological effect on the target tissue or pathway.

Elucidation of Molecular and Cellular Mechanisms of Action for 6,8 Dichloro Chroman 3 Carboxylic Acid

Identification of Direct Molecular Targets

The foundational step in understanding a compound's mechanism of action is the identification of its direct binding partners within the proteome. This is typically achieved through a combination of advanced proteomics and chemoproteomics techniques.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful strategies for identifying the molecular targets of small molecules. These methods often involve chemically modifying the compound of interest to create a "bait" that can be used to "fish" for its binding partners in a cellular lysate. The captured proteins are then identified using mass spectrometry.

A common approach involves immobilizing an analog of 6,8-Dichloro-chroman-3-carboxylic acid onto a solid support, such as agarose (B213101) or magnetic beads. This immobilized compound is then incubated with a cellular extract. Proteins that bind to the compound are retained on the support, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified.

Alternatively, a photo-affinity probe could be synthesized. This involves incorporating a photoreactive group and a tag (like biotin) into the structure of this compound. When introduced to live cells or cell lysates and exposed to UV light, the probe will covalently crosslink to its direct binding targets. The tagged proteins can then be purified and identified.

Target Deconvolution Strategies

Target deconvolution strategies are employed to confirm and validate the direct targets identified through initial screening methods. These strategies aim to distinguish genuine biological targets from non-specific interactions.

One such strategy is competitive binding analysis. In this approach, the cellular extract is pre-incubated with an excess of the free, unmodified this compound before being exposed to the "bait" version of the compound. If the binding of a particular protein to the bait is significantly reduced in the presence of the free compound, it provides strong evidence that this protein is a specific target.

Another deconvolution method involves genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, to systematically knock down or knock out the expression of candidate target proteins. If the cellular phenotype or a specific biochemical response induced by this compound is lost or diminished upon the depletion of a particular protein, it strongly implicates that protein as a direct target.

Analysis of Downstream Signaling Cascades and Pathway Perturbations

Once a direct molecular target is identified, the next step is to understand the downstream consequences of the compound-target interaction. The binding of this compound to its target protein would likely modulate the protein's activity, leading to changes in cellular signaling pathways.

Techniques such as Western blotting can be used to examine changes in the phosphorylation status or expression levels of key proteins within known signaling cascades. For example, if the direct target is a kinase, researchers would investigate the phosphorylation of its known substrates. Phospho-proteomics, a large-scale mass spectrometry-based technique, can provide a more global view of the changes in protein phosphorylation across the entire proteome following treatment with the compound.

Furthermore, transcriptomic analyses, such as RNA sequencing (RNA-seq), can reveal changes in gene expression that occur in response to the compound. This can help to identify the broader cellular processes and pathways that are affected by the activity of this compound.

Investigation of Protein-Ligand Interactions and Binding Modes

A detailed understanding of how this compound interacts with its target protein at the atomic level is crucial for structure-based drug design and optimization. Several biophysical and computational techniques are used to characterize these interactions.

X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful methods for determining the three-dimensional structure of the protein-ligand complex. This can reveal the specific amino acid residues in the protein's binding pocket that interact with the different chemical moieties of this compound.

Computational molecular docking and molecular dynamics simulations can be used to predict and analyze the binding mode of the compound. These in silico methods can provide insights into the binding affinity and the stability of the protein-ligand complex, and can help to rationalize the structure-activity relationships of related analogs.

Subcellular Localization and Trafficking Studies

Understanding where a compound localizes within a cell is essential for interpreting its biological effects. The subcellular localization of this compound would be investigated to determine its site of action.

This can be achieved by synthesizing a fluorescently labeled version of the compound. Live-cell imaging techniques, such as confocal microscopy, can then be used to visualize the compound's distribution within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles like mitochondria or the endoplasmic reticulum.

In parallel, subcellular fractionation studies can be performed. This involves physically separating the different organelles and cellular compartments and then using analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in each fraction. This provides a quantitative measure of the compound's distribution within the cell.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,8 Dichloro Chroman 3 Carboxylic Acid Analogs

Impact of Halogenation Pattern and Position on Biological Activity

The presence and positioning of halogen atoms on a molecular scaffold are critical determinants of its biological profile, influencing factors such as lipophilicity, metabolic stability, and binding affinity. For the 6,8-dichloro-chroman-3-carboxylic acid framework, the two chlorine atoms at the C-6 and C-8 positions on the aromatic ring are expected to significantly impact its interactions with biological targets.

Halogenation generally increases the hydrophobicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov The specific substitution pattern of 6,8-dichloro is known to produce compounds with notable biological potential; for instance, derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one have been synthesized and screened for antibacterial and antifungal activities. researchgate.net

The electronic effects of the chlorine atoms are also crucial. As electron-withdrawing groups, they can modulate the acidity of the carboxylic acid and the electron density of the entire benzopyran system. This alteration affects how the molecule participates in crucial interactions like hydrogen bonding or pi-stacking with a target receptor. Studies on other halogenated scaffolds have shown a clear correlation between the nature and position of the halogen and the resulting antimicrobial activity. nih.gov Altering the halogenation pattern—for example, by shifting a chlorine atom to the C-7 position, replacing chlorine with bromine or fluorine, or removing one of the halogens—would create a library of analogs with a spectrum of activities. This systematic modification is a key strategy in lead optimization to fine-tune both potency and pharmacokinetic properties. researchgate.net

Table 1: Predicted Impact of Halogenation Patterns on Physicochemical Properties and Biological Activity

| Halogenation Pattern | Predicted Lipophilicity (cLogP) | Predicted Electronic Effect | Potential Impact on Biological Activity |

| 6,8-Dichloro (Parent) | High | Strongly electron-withdrawing | Establishes a baseline for hydrophobic and electronic interactions. researchgate.net |

| 6-Chloro | Moderate-High | Electron-withdrawing | Reduced lipophilicity compared to the dichloro analog; may alter binding selectivity. mdpi.com |

| 6-Fluoro | Moderate | Moderately electron-withdrawing | Fluorine may act as a hydrogen bond acceptor, introducing new binding possibilities. rsc.org |

| 6,8-Dibromo | Very High | Strongly electron-withdrawing | Increased lipophilicity and potential for halogen bonding; may enhance potency but could affect solubility. nih.gov |

| Unsubstituted | Low | Neutral | Serves as a negative control to establish the importance of halogenation for activity. |

Role of the Chroman Ring System and Heteroatom Contributions to Activity

The chroman ring system, a benzo-fused dihydropyran, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netresearchgate.net Its rigid, bicyclic nature provides a defined three-dimensional architecture that can be precisely oriented within a protein's binding site.

The key contributions of the chroman system include:

The Dihydropyran Ring : This non-aromatic ring is not planar and typically adopts a half-chair or twist conformation. mdpi.com The specific conformation influences the spatial orientation of the substituent at the C-3 position, which is critical for target engagement.

The Benzene (B151609) Ring : This aromatic portion provides a scaffold for substitution (in this case, dichlorination) and can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The reactivity and stability of the chroman ring are central to its role. Ring-opening and closing reactions are known for related chromone (B188151) systems, indicating the chemical versatility of the scaffold. researchgate.netacs.org

Table 2: Contribution of Chroman Scaffold Components to Molecular Interactions

| Scaffold Component | Type of Interaction | Potential Interacting Residues |

| Benzene Ring | Hydrophobic, π-Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ether Oxygen (O1) | Hydrogen Bond Acceptor | Lysine (B10760008), Arginine, Serine |

| Dihydropyran Ring | van der Waals, Conformational Anchor | Aliphatic residues (e.g., Leucine, Valine) |

| Chlorine Atoms (C6, C8) | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Methionine |

Influence of Carboxylic Acid Stereochemistry and Substitutions on Target Engagement

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This stereochemistry is paramount, as biological systems are chiral. The differential spatial arrangement of the carboxylic acid group can lead to significant differences in binding affinity and efficacy, with one enantiomer often being significantly more active than the other.

Research on related chiral chromans has consistently demonstrated the importance of stereochemistry:

In a series of (S)-6-methoxy-chroman-3-carboxylic acid amides developed as ROCK2 inhibitors, the (S)-enantiomer was found to be highly potent and selective. nih.gov

Studies on 2-substituted chromanes show a direct correlation between the absolute configuration at the chiral center and the conformation (helicity) of the dihydropyran ring, which dictates the orientation of substituents. mdpi.com

The ability to separate enantiomers, as shown by the enzymatic resolution of (R)- and (S)-6-fluoro-chroman-2-carboxylic acid, is vital for developing single-enantiomer drugs with improved therapeutic indices. rsc.org

Furthermore, the carboxylic acid group itself is a critical functional handle for target engagement and property modulation. It is typically ionized at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues like lysine or arginine. Modifications of this group, such as conversion to esters or amides, can drastically alter binding modes and pharmacokinetic profiles. For example, converting the acid to an amide can replace an ionic interaction with hydrogen bond donor/acceptor interactions, potentially improving cell permeability and altering target selectivity. nih.govlongdom.org

Table 3: Effect of Carboxylic Acid (C3-Position) Modification on Target Interaction

| C3-Substituent | Potential Interaction Type | Predicted Effect on Properties | Example from Related Compounds |

| -COOH (Carboxylic Acid) | Ionic bond, H-bond donor/acceptor | High polarity, potential for strong target binding. | The parent compound. |

| -COOCH₃ (Methyl Ester) | H-bond acceptor | Increased lipophilicity, acts as a prodrug. | Methyl 6-fluoro-chroman-2-carboxylate is a substrate for enzymatic resolution. rsc.org |

| -CONH-Aryl (Aryl Amide) | H-bond donor/acceptor, π-stacking | Can introduce new binding interactions and improve selectivity. | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide is a potent ROCK2 inhibitor. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model would be invaluable for predicting the activity of newly designed derivatives, thereby prioritizing synthetic efforts.

The development of a QSAR model involves:

Data Set Generation : Synthesizing and testing a library of analogs with diverse substitutions at various positions (e.g., on the carboxylic acid or by altering the halogen pattern).

Descriptor Calculation : For each analog, calculating a range of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These can include topological descriptors (e.g., atomic connectivity), electronic descriptors (e.g., partial charges), and hydrophobic descriptors (e.g., cLogP). nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the observed biological activity (e.g., IC₅₀). nih.gov

A hypothetical QSAR equation might look like: log(1/IC₅₀) = a(cLogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Such a model would highlight the key features driving activity. For instance, a positive coefficient for cLogP would suggest that higher lipophilicity is beneficial, guiding the design towards more hydrophobic analogs. nih.gov

Table 4: Hypothetical QSAR Data for a Set of Chroman-3-carboxylic Acid Analogs

| Compound ID | R-Group (on COOH) | cLogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | -OH | 3.5 | 350 Ų | 5.2 | 5.5 |

| 2 | -OCH₃ | 4.0 | 365 Ų | 2.1 | 2.3 |

| 3 | -NH₂ | 3.2 | 355 Ų | 8.9 | 8.5 |

| 4 | -NH-Phenyl | 5.1 | 410 Ų | 0.8 | 0.9 |

Pharmacophore Model Generation and Validation

A pharmacophore is a three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target. dovepress.com Generating a pharmacophore model for the target of this compound is a key step in virtual screening and rational drug design.

Based on the structure, a likely pharmacophore model would consist of the following features:

Two Hydrophobic/Aromatic Features : Corresponding to the dichlorinated benzene ring.

One Hydrogen Bond Acceptor : The ether oxygen (O1) in the chroman ring. nih.gov

One Negative Ionizable Feature / Hydrogen Bond Donor & Acceptor : The carboxylic acid group at C3. nih.gov

Exclusion Volumes : Defining regions of space where substituents would cause steric clashes with the target protein.

The generation process involves aligning active compounds and identifying common chemical features. nih.gov Once generated, the model must be validated. A robust validation involves testing the model's ability to distinguish known active compounds from a database of inactive or random molecules. A successful pharmacophore can then be used as a 3D query to screen large virtual libraries (like ZINC or Specs) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. dovepress.comnih.gov

Table 5: Essential Features of a Putative Pharmacophore Model

| Pharmacophoric Feature | Corresponding Chemical Group | Spatial Coordinates (Hypothetical) |

| Hydrophobic Center 1 | Centroid of the benzene ring | (0.0, 1.5, 0.0) |

| Hydrogen Bond Acceptor | Ether Oxygen (O1) | (1.2, 0.5, -0.5) |

| Negative Ionizable Center | Carboxylic Acid Oxygen | (-3.5, -1.0, 0.0) |

| Distance (Acceptor to Negative) | - | ~4.7 Å |

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of 6,8 Dichloro Chroman 3 Carboxylic Acid

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide crucial data on a compound's potential for absorption, how it distributes in the body, how it is metabolized, and the routes of its excretion.

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Liver Microsomes: These preparations contain phase I cytochrome P450 (CYP) enzymes and are used to assess the intrinsic clearance of a compound. The compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) and the rate of its disappearance is monitored over time.

Hepatocytes: Intact liver cells, or hepatocytes, contain both phase I and phase II metabolizing enzymes and cofactors, offering a more complete picture of metabolic pathways. They are considered more relevant for predicting in vivo metabolic clearance.

The primary endpoints of these studies are the compound's half-life (t½) and intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.

Table 1: Representative Data for Metabolic Stability Assays (Note: This table is illustrative of typical data generated in such studies and does not represent actual data for 6,8-Dichloro-chroman-3-carboxylic acid.)

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

Plasma Protein Binding and Partitioning

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Equilibrium dialysis or ultrafiltration are common methods used to determine the percentage of a compound bound to plasma proteins. The blood-to-plasma concentration ratio is also determined to understand the partitioning of the compound between plasma and blood cells.

Table 2: Representative Data for Plasma Protein Binding (Note: This table is illustrative of typical data generated in such studies and does not represent actual data for this compound.)

| Species | % Plasma Protein Binding | Unbound Fraction (fu) | Blood-to-Plasma Ratio |

|---|---|---|---|

| Human | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

Permeability and Transport Studies Across Biological Barriers

A compound's ability to cross biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal permeability.

These cells form a monolayer that mimics the intestinal barrier. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess a compound's potential for absorption and to identify if it is a substrate for efflux transporters.

Table 3: Representative Data for Caco-2 Permeability Assay (Note: This table is illustrative of typical data generated in such studies and does not represent actual data for this compound.)

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|

| Apical to Basolateral (A-B) | Data Not Available | Data Not Available |

In Vivo PK Profiling in Preclinical Animal Models

Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models (e.g., mice, rats, primates) to understand how the compound behaves in a whole organism.

Bioavailability and Clearance Determinations

These studies involve administering the compound through both intravenous and oral routes to determine key pharmacokinetic parameters.

Bioavailability (F%) : This measures the fraction of an orally administered dose that reaches systemic circulation.

Clearance (CL) : This describes the rate at which a drug is removed from the body.

Volume of Distribution (Vd) : This indicates the extent of a drug's distribution in body tissues.

Half-life (t½) : The time it takes for the plasma concentration of the drug to decrease by half.

Table 4: Representative In Vivo Pharmacokinetic Parameters (Note: This table is illustrative of typical data generated in such studies and does not represent actual data for this compound.)

| Species | Route | Bioavailability (F%) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) | Half-life (t½, h) |

|---|---|---|---|---|---|

| Rat | IV | N/A | Data Not Available | Data Not Available | Data Not Available |

Tissue Distribution and Organ Accumulation

Tissue distribution studies are performed to understand where the compound goes in the body and if it accumulates in specific organs or tissues. This is often done using radiolabeled compounds or by analyzing tissue samples at various time points after administration. These studies are crucial for identifying potential target tissues for efficacy as well as potential sites of toxicity.

Preclinical Pharmacodynamic Biomarker Identification and Validation

The identification and validation of preclinical pharmacodynamic (PD) biomarkers are crucial for understanding a compound's mechanism of action and for guiding its development. A PD biomarker is a biological marker that indicates the engagement of a drug with its target and the subsequent pharmacological response.

For this compound, specific preclinical pharmacodynamic biomarkers have not been reported in the available scientific literature. Research on the broader class of chroman derivatives suggests potential therapeutic targets, which could theoretically serve as a basis for biomarker discovery. For instance, various chroman derivatives have been investigated for their activity as SIRT2 inhibitors and for their anti-cancer properties. However, without specific studies on this compound, the identification of relevant biomarkers remains speculative.

Table 1: Status of Preclinical Pharmacodynamic Biomarker Identification for this compound

| Biomarker Category | Status | Potential Biomarkers (Based on Related Compounds) |

| Target Engagement | Data not available | - |

| Downstream Signaling | Data not available | - |

| Physiological Response | Data not available | - |

Further research is necessary to identify and validate specific PD biomarkers for this compound to elucidate its mechanism of action and to facilitate its potential preclinical and clinical development.

Investigation of Potential Preclinical Drug-Drug Interactions via Enzyme Inhibition/Induction Studies

The potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical aspect of its preclinical safety assessment. These interactions often occur through the inhibition or induction of metabolic enzymes, primarily the cytochrome P450 (CYP) family.

Specific in vitro or in vivo studies investigating the potential of this compound to inhibit or induce key metabolic enzymes have not been identified in the public domain. The presence of two chlorine atoms on the chroman scaffold of this compound increases its lipophilicity, a property that can influence a compound's interaction with metabolic enzymes. However, without experimental data, any prediction of its DDI potential remains theoretical.

Studies on other chroman derivatives, such as certain chroman-4-ones, have shown some interaction with CYP enzymes. For example, one study demonstrated that a specific chroman-4-one derivative inhibited CYP2C19. This highlights the importance of evaluating each derivative individually, as the substitution pattern on the chroman ring system can significantly alter its biological and metabolic profile.

Table 2: Summary of Preclinical Drug-Drug Interaction Potential for this compound

| Study Type | Enzyme Family | Results |

| Enzyme Inhibition | Cytochrome P450 (CYP) | Data not available for this compound. |

| Enzyme Induction | Cytochrome P450 (CYP) | Data not available for this compound. |

| Other Metabolic Enzymes | - | Data not available for this compound. |

Computational Chemistry and in Silico Modeling Approaches for 6,8 Dichloro Chroman 3 Carboxylic Acid Research

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. journalijar.com This technique is crucial for predicting the binding mode and affinity of a ligand, providing insights into its potential biological activity. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net

The scoring function estimates the binding free energy, with lower energy scores indicating a more favorable binding interaction. These studies help identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. journalijar.comresearchgate.net For instance, in a study on related quinoline (B57606) carboxylic acid derivatives, docking revealed that a potent compound formed five hydrogen bonds with residues such as GLY29, GLY32, and THR97 in the active site of the Plasmodium LDH receptor, resulting in a strong binding energy of -9.05 kcal/mol. researchgate.net This level of detail is fundamental for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective analogs.

| Ligand Derivative | Protein Target | Binding Free Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Flavonol Derivative 8 | Bcl-2 | -37.739 kJ/mol (~-9.02 kcal/mol) | TYR101, GLN111, SER122 | journalijar.com |

| 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid | Plasmodium LDH | -9.05 | GLY29, GLY32, THR97, ILE31 | researchgate.net |

| Chromone-3-carboxylic acid | Metabolic Protein | Not Specified | Not Specified | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. journalijar.comucr.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements, conformational changes, and interactions of a ligand-receptor complex in a simulated physiological environment. mdpi.com

These simulations are critical for assessing the conformational flexibility of the ligand and the stability of its binding pose predicted by docking. journalijar.com Researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant structural changes. MD simulations can also elucidate the role of water molecules in the binding site and provide a more accurate picture of the interactions governing molecular recognition. ucr.edu Studies on dicarboxylic acids have used MD to observe how molecules migrate and assemble, revealing complex structural morphologies over nanoseconds of simulation time. ucr.edu

| System Studied | Simulation Time | Key Property Investigated | Primary Finding | Reference |

|---|---|---|---|---|

| Flavonol derivatives with Bcl-2 receptor | Not Specified | Binding stability | Confirmed the stability of the docked conformation. | journalijar.com |

| Dicarboxylic acid coated aqueous aerosol | 5-6 ns | Structural morphology and diffusion | Observed phase separation and migration of acid molecules into the water core. | ucr.edu |

| Menthol and Fatty Acids Eutectic Mixture | Not Specified | Structural and dynamic properties | Intermolecular hydrogen bonds significantly affect the dynamic properties of the species. | nih.gov |

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

To obtain more quantitative and accurate predictions of binding affinity, researchers employ more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

MM/GBSA is a popular post-processing method applied to snapshots from an MD simulation. It calculates the binding free energy by combining molecular mechanics energies in the gas phase with solvation free energies. The solvation energy is estimated using a Generalized Born (GB) model for the electrostatic component and a surface area (SA) term for the non-polar component. While less computationally expensive than FEP, MM/GBSA provides a good balance of accuracy and speed for ranking a series of compounds.

Free Energy Perturbation (FEP) is a more rigorous and computationally demanding technique based on statistical mechanics. FEP calculates the difference in free energy between two states (e.g., a ligand in solution and the same ligand bound to a protein) by simulating a non-physical pathway that "perturbs" one molecule into another. Due to its high accuracy, FEP is often considered the gold standard for predicting relative binding affinities and is particularly useful in the lead optimization phase of drug discovery.

Ligand-Based Drug Design (LBDD) and Scaffold Hopping Methodologies

When the three-dimensional structure of a biological target is unknown, researchers turn to Ligand-Based Drug Design (LBDD) methods. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structures of a set of compounds with their biological activities.

Scaffold hopping is a powerful strategy used to identify novel core structures (scaffolds) that are structurally distinct from known active compounds but retain the key pharmacophoric features required for biological activity. researchgate.netuchicago.edu This approach is valuable for generating new intellectual property, overcoming undesirable properties of an existing chemical series (like metabolic instability or toxicity), or improving solubility. researchgate.netdundee.ac.uk For example, a scaffold-hopping campaign might replace a complex bicyclic core with a simpler, more synthetically accessible heterocycle that maintains the original compound's binding mode and potency. dundee.ac.uk

Virtual Screening of Chemical Libraries for Novel Hits

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method significantly narrows down the number of compounds that need to be synthesized and tested experimentally. There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method, which relies on the known 3D structure of the target protein, involves docking every compound in a virtual library into the target's binding site and scoring their potential interactions. figshare.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of one or more known active ligands to find other compounds in the library with similar shapes or pharmacophoric features.

Recent studies have highlighted the power of virtual screening to rapidly discover new biocatalysts by identifying novel carboxylic acid reductases from protein structure databases. nih.govresearchgate.net This demonstrates the broad applicability of virtual screening, from finding initial "hits" in a drug discovery project to discovering enzymes with novel industrial applications.

Advanced Analytical and Biophysical Methodologies in Research on 6,8 Dichloro Chroman 3 Carboxylic Acid

High-Resolution Mass Spectrometry for Metabolite Identification and Degradation Product Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 6,8-dichloro-chroman-3-carboxylic acid, offering unparalleled precision in mass determination. This capability is vital for identifying the compound itself, as well as its metabolites and degradation products. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to separate complex mixtures from biological matrices or stability studies before HRMS analysis. researchgate.net

The presence of two chlorine atoms in this compound produces a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), molecules containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern, which simplifies their identification in complex samples. libretexts.orglibretexts.org For instance, the molecular ion of this compound would present a unique isotopic signature that can be predicted and matched with experimental data.

In a typical analysis, the compound would be ionized using a soft ionization technique like electrospray ionization (ESI), and the resulting ions are analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The accurate mass measurement allows for the determination of the elemental composition, confirming the identity of the parent compound and enabling the structural elucidation of unknown metabolites or degradation products. researchgate.netnih.gov

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₈Cl₂O₃)

| Mass (m/z) | Relative Abundance (%) |

| 245.98 | 100.0 |

| 247.98 | 65.4 |

| 249.98 | 10.6 |

Note: This table represents a theoretical isotopic pattern. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming its chemical structure. The chemical shifts, coupling constants, and signal intensities provide a detailed picture of the molecular framework. nih.govresearchgate.net

Beyond structural confirmation, NMR is invaluable for investigating ligand-protein interactions. nih.gov Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify binding events and map the interaction interface between a small molecule and its protein target. In a typical CSP experiment, the ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the presence and absence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding reveal the binding site. researchgate.net

Conformational analysis of this compound can also be performed using NMR. Nuclear Overhauser effect (NOE) experiments can provide information about through-space proximities of protons, helping to define the three-dimensional structure and preferred conformations of the molecule in solution.

Table 2: Representative ¹H NMR Chemical Shift Data for a Chroman-3-carboxylic Acid Scaffold

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 4.45 | dd |

| H-3 | 3.15 | m |

| H-4a | 3.01 | dd |

| H-4b | 2.92 | dd |

| H-5 | 6.85 | d |

| H-7 | 6.78 | d |

| COOH | 12.5 | br s |

Note: This data is representative of a generic chroman-3-carboxylic acid and will vary for the specific 6,8-dichloro substitution. rsc.org

X-ray Crystallography and Cryo-Electron Microscopy for Structure-Based Drug Design

Structure-based drug design relies heavily on obtaining high-resolution three-dimensional structures of a ligand in complex with its biological target. X-ray crystallography is a gold-standard technique for this purpose. researchgate.netchemimpex.com By obtaining a crystal of a protein-ligand complex and diffracting X-rays through it, a detailed electron density map can be generated, revealing the precise binding mode of the inhibitor. This information is critical for understanding the key interactions that drive binding and for designing more potent and selective analogs. researchgate.net

While obtaining suitable crystals can be a bottleneck, the resulting structural information is invaluable. For a compound like this compound, a co-crystal structure with its target protein would illuminate the specific hydrogen bonds, hydrophobic interactions, and other forces governing its binding affinity and selectivity. acs.orgresearchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. While generally providing lower resolution than X-ray crystallography for small molecule binding, recent advances have made it an increasingly viable tool in drug discovery.

Table 3: Example Crystallographic Data for a Small Molecule-Protein Complex

| Parameter | Value |

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=112.4 |

| R-work / R-free | 0.19 / 0.23 |

Note: This is example data and does not represent a specific complex of this compound.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the interactions between this compound and its target proteins.

SPR is an optical technique that provides real-time data on the kinetics of binding. researchgate.netnih.govste-mart.com In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the small molecule is flowed over the surface. The binding and dissociation of the molecule are monitored, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). reichertspr.com

ITC, on the other hand, directly measures the heat changes associated with a binding event. mdpi.com By titrating the ligand into a solution of the protein, ITC can determine the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the entropy of binding (ΔS) and the Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govnih.gov This information is crucial for understanding the driving forces behind binding. nih.gov

Table 4: Representative Kinetic and Thermodynamic Data from SPR and ITC

| Parameter | Value | Technique |

| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | SPR |

| kₔ (s⁻¹) | 3.2 x 10⁻³ | SPR |

| K₋ (nM) | 21.3 | SPR |

| Kₐ (M⁻¹) | 5.0 x 10⁷ | ITC |

| ΔH (kcal/mol) | -8.5 | ITC |

| -TΔS (kcal/mol) | -2.1 | ITC |

| ΔG (kcal/mol) | -10.6 | ITC |

Note: This data is illustrative for a small molecule-protein interaction and not specific to this compound.

Chromatographic Techniques for Purity Assessment and Preclinical Sample Analysis

Chromatographic methods are the workhorse of analytical chemistry and are vital throughout the research and development process of a compound like this compound. High-performance liquid chromatography (HPLC) is the most common technique for determining the purity of a synthesized batch of the compound. chemimpex.com

Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically assessed by measuring the peak area of the main component relative to the total area of all peaks detected, often by a UV detector.

In preclinical studies, LC-MS is the method of choice for quantifying the concentration of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates. chemimpex.com The selectivity and sensitivity of this technique allow for the accurate measurement of drug levels, which is essential for pharmacokinetic and pharmacodynamic studies. The development of a robust and validated bioanalytical method is a critical step in the preclinical development of any drug candidate.

Table 5: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

Note: These are example parameters and would need to be optimized for this compound.

Therapeutic Potential and Future Research Directions for 6,8 Dichloro Chroman 3 Carboxylic Acid

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights and Preclinical Data

Currently, there is no specific preclinical data available for 6,8-Dichloro-chroman-3-carboxylic acid that would point toward novel therapeutic indications. Research on analogous compounds, such as 8-Methoxy-chroman-3-carboxylic acid (MCC), has suggested potential in areas like cancer, where mechanisms may involve the induction of apoptosis and cell cycle arrest. The presence of dichloro-substituents on the chroman ring of this compound could theoretically enhance its lipophilicity, potentially improving its ability to cross cellular membranes and the blood-brain barrier. This characteristic might suggest a potential avenue for investigation into central nervous system disorders or cancers. However, without direct preclinical studies, any proposed therapeutic use remains speculative. Future research would need to begin with foundational in vitro screening against various cell lines and disease models to identify any bioactivity.

Strategies for Targeted Delivery and Formulation Optimization in Preclinical Settings

The development of effective delivery systems for this compound would be a critical step in its preclinical evaluation. The carboxylic acid functional group presents opportunities for various formulation strategies aimed at improving solubility, stability, and bioavailability.

Potential Formulation Strategies:

| Strategy | Rationale |

| Prodrugs | Esterification of the carboxylic acid could enhance lipophilicity and membrane permeability, with the ester being cleaved by intracellular esterases to release the active acid. |

| Nanoparticle Encapsulation | Loading the compound into lipid-based or polymeric nanoparticles could protect it from premature degradation, improve circulation time, and potentially enable targeted delivery to specific tissues through surface functionalization. |

| Salt Formation | Conversion of the carboxylic acid to a more soluble salt form could improve its dissolution rate and suitability for certain administration routes. |

Optimizing these formulations in a preclinical setting would involve detailed characterization of drug release kinetics, stability under physiological conditions, and efficacy in animal models.

Combination Therapy Approaches in Preclinical Disease Models

Once a primary therapeutic effect of this compound is identified, exploring its potential in combination with existing therapies would be a logical next step. For instance, if it demonstrates cytostatic or cytotoxic activity against cancer cells, preclinical studies could investigate its synergistic effects with standard chemotherapeutic agents. The goal of such combination therapies would be to achieve enhanced efficacy, overcome drug resistance, or reduce the required doses of toxic agents. These preclinical disease models would need to be carefully selected based on the compound's confirmed mechanism of action.

Identification of Novel Therapeutic Targets Modulated by Chroman-Based Compounds